molecular formula C16H29F3O2 B166803 7,7,16-Trifluorohexadecanoic acid CAS No. 127947-16-4

7,7,16-Trifluorohexadecanoic acid

カタログ番号: B166803
CAS番号: 127947-16-4
分子量: 310.39 g/mol
InChIキー: FBKIDJHQJKMPOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,7,16-Trifluorohexadecanoic acid (C₁₆H₂₉F₃O₂) is a fluorinated derivative of palmitic acid (hexadecanoic acid), modified by the substitution of three fluorine atoms: two as a gem-difluoro group at the C-7 position and one at the terminal C-16 position (omega position) . This structural modification aims to enhance metabolic stability, particularly by blocking β-oxidation—a key pathway for fatty acid catabolism—while retaining utility in medical imaging via fluorine-18 (¹⁸F) radiolabeling .

The compound is synthesized through a convergent approach involving halofluorination and alkylation of intermediates derived from 9-decenal, followed by fluoride ion displacement of a trifluoromethanesulfonate group . Its development is driven by applications in positron emission tomography (PET) imaging to study myocardial metabolism .

特性

CAS番号

127947-16-4

分子式

C16H29F3O2

分子量

310.39 g/mol

IUPAC名

7,7,16-trifluorohexadecanoic acid

InChI

InChI=1S/C16H29F3O2/c17-14-10-5-3-1-2-4-8-12-16(18,19)13-9-6-7-11-15(20)21/h1-14H2,(H,20,21)

InChIキー

FBKIDJHQJKMPOC-UHFFFAOYSA-N

SMILES

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF

正規SMILES

C(CCCCC(CCCCCC(=O)O)(F)F)CCCCF

他のCAS番号

127947-16-4

同義語

7,7,16-trifluorohexadecanoic acid
7,7,16-trifluorohexadecanoic acid, 18F-labeled in position 16
7,7,16-trifluoropalmitic acid

製品の起源

United States

類似化合物との比較

Structural and Metabolic Features

The table below compares 7,7,16-trifluorohexadecanoic acid (II) with its closest analogs:

Compound Molecular Formula Substituent Positions Key Metabolic Features Heart Uptake (vs. Palmitic Acid) Clearance Rate (Heart)
Palmitic acid C₁₆H₃₂O₂ None Fully metabolized via β-oxidation 100% (baseline) Rapid
16-Fluoropalmitic acid (III) C₁₆H₃₁FO₂ C-16 (terminal F) Terminal F susceptible to ω-oxidation; rapid defluorination 65% at 2 min Faster than palmitate
6,6,16-Trifluorohexadecanoic acid (I) C₁₆H₂₉F₃O₂ gem-F at C-6, F at C-16 β-oxidation blocked at C-6; moderate retention in heart 30% at 2 min Slower than III
This compound (II) C₁₆H₂₉F₃O₂ gem-F at C-7, F at C-16 β-oxidation blocked at C-7; similar retention to I but higher defluorination 30% at 2 min Similar to I

Key Findings from Comparative Studies

Metabolic Stability :

  • The gem-difluoro groups at C-6 (I) or C-7 (II) effectively hinder β-oxidation, as shown in rat studies . However, the terminal fluorine at C-16 undergoes ω-oxidation, releasing fluoride ions and leading to bone accumulation—a limitation for imaging .
  • Both I and II exhibit reduced myocardial uptake (~30% of palmitic acid) due to altered lipophilicity and steric effects from fluorine substitution .

Tissue Distribution :

  • 16-Fluoropalmitic acid (III) shows higher initial heart uptake (65%) but rapid clearance, while I and II have lower uptake but slower clearance, suggesting partial metabolic resistance .
  • Bone uptake of ¹⁸F-labeled I and II is significant (~15–20% of administered dose at 60 min), indicating metabolic defluorination .

Synthetic Efficiency :

  • Radiochemical yields for ¹⁸F-labeled I and II range from 3–34% (decay-corrected), with synthesis completed in 90 minutes—a critical factor for clinical use given ¹⁸F’s short half-life (110 min) .

Comparison with Other Fluorinated Fatty Acids

  • Long-Chain Perfluoroalkyl Acids (PFAAs): Compounds like tricosafluorododecanoic acid (C₁₂F₂₃COOH) and pentacosafluorotridecanoic acid (C₁₃F₂₅COOH) are environmentally persistent and toxic, unlike I and II, which are designed for medical use .
  • 4,4,16-Trifluorohexadecanoic Acid: Substitution at C-4 (vs. C-7 in II) may alter membrane permeability but lacks comparative biodistribution data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。